

TUG-891: In Vitro Characterization of a Potent FFAR4 Agonist

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Compound of Interest

Compound Name: TUG 891

Cat. No.: B607721

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Application Note

Introduction TUG-891 is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1][2] FFAR4 is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids and plays a crucial role in metabolic regulation, inflammation, and glucose homeostasis.[3] TUG-891 serves as a valuable pharmacological tool for investigating the physiological functions of FFAR4 and for the discovery of novel therapeutics targeting this receptor. This document provides detailed protocols for key in vitro assays to characterize the activity of TUG-891 on human FFAR4, including calcium mobilization, β -arrestin recruitment, and ERK phosphorylation.

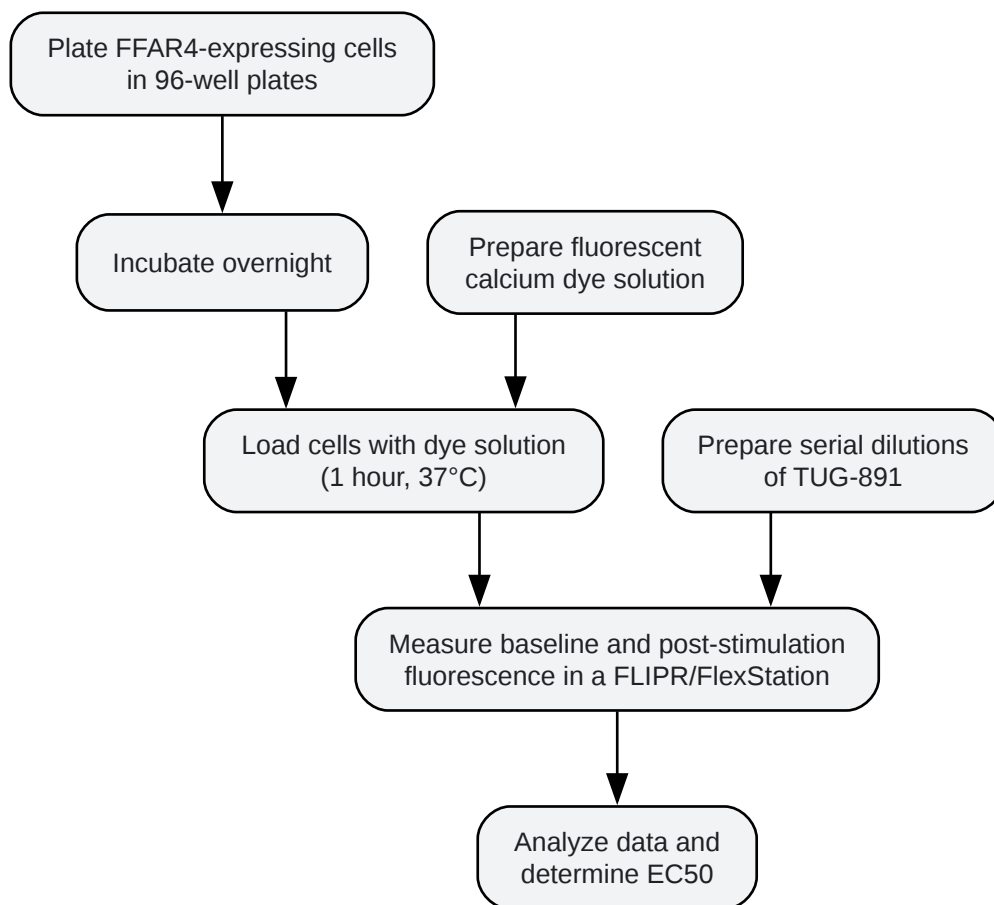
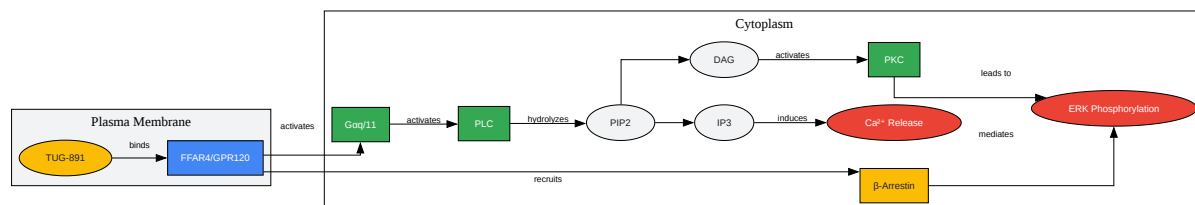
Data Presentation

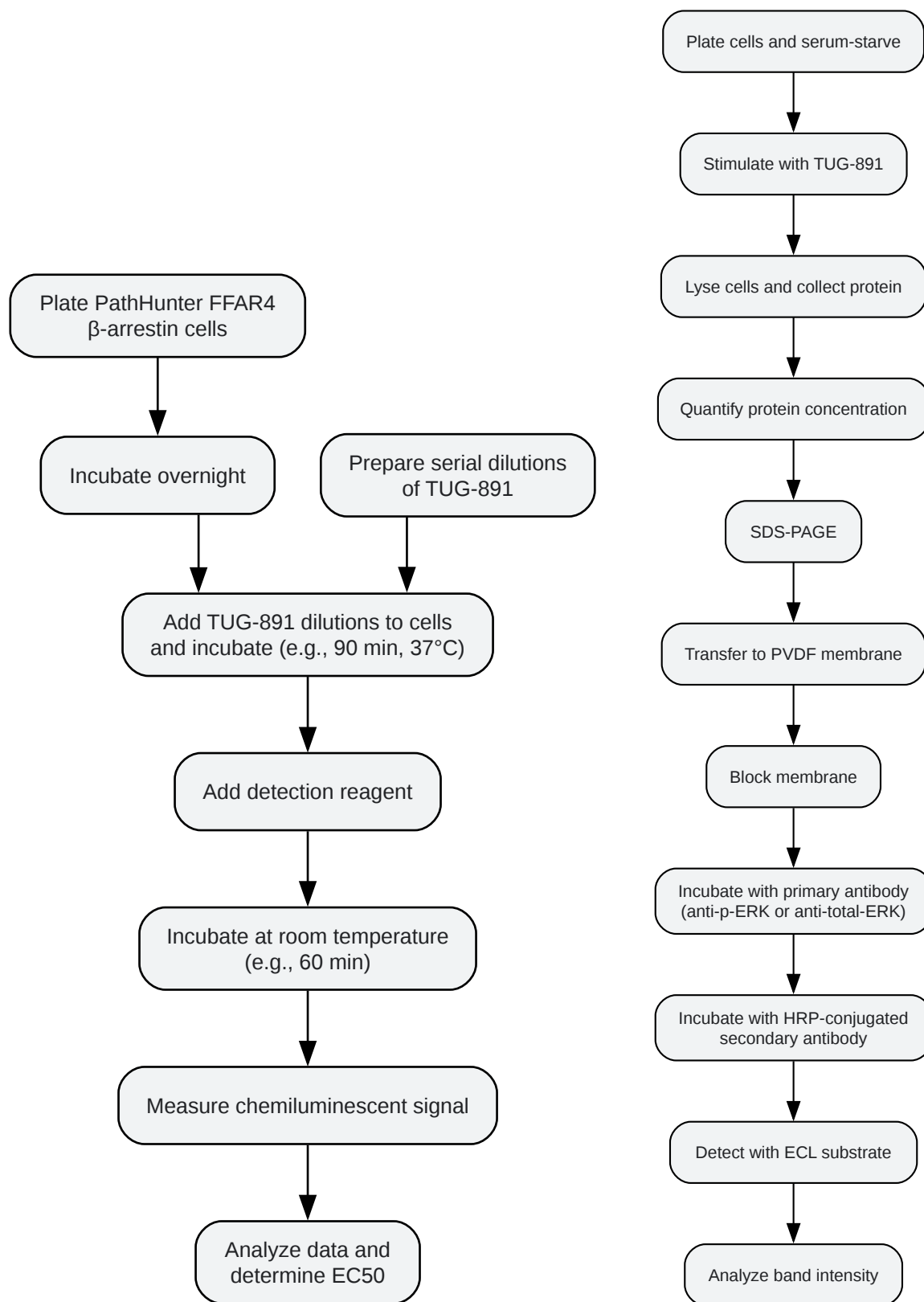
Table 1: In Vitro Potency of TUG-891 at Human FFAR4

Assay Type	Cell Line	Parameter	TUG-891 Value	Reference
Calcium Mobilization	Flp-In T-REx 293	pEC50	7.4 ± 0.1	[1]
β -Arrestin-2 Recruitment	HEK293T	pEC50	7.7 ± 0.1	[1]
ERK Phosphorylation	Flp-In T-REx 293	pEC50	6.8 ± 0.2	[1]

Signaling Pathway

Activation of FFAR4 by TUG-891 initiates downstream signaling cascades primarily through Gq/11 proteins and β -arrestin.[3] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can culminate in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][5] Independently, agonist binding also promotes the recruitment of β -arrestin to the receptor, which can also mediate ERK activation and is involved in receptor desensitization and internalization.[3][5]





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